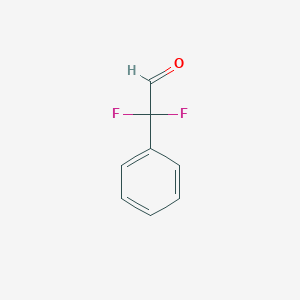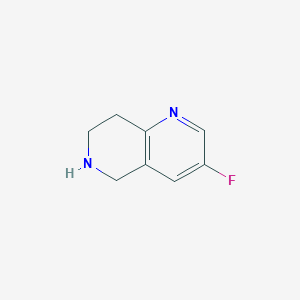
Difluoro-phenyl-acetaldehyde
概要
説明
Difluoro-phenyl-acetaldehyde is an organic compound with the molecular formula C8H6F2O It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
Difluoro-phenyl-acetaldehyde can be synthesized through several methods. One common approach involves the difluoromethylation of phenylacetaldehyde. This can be achieved using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl phenyl sulfoxide under appropriate reaction conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and yield. Additionally, the process may be optimized to minimize the formation of by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
Difluoro-phenyl-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other substituents like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Difluoro-phenyl-acetic acid.
Reduction: Difluoro-phenyl-ethanol.
Substitution: Difluoro-phenyl-hydroxyacetaldehyde or difluoro-phenyl-aminoacetaldehyde.
科学的研究の応用
Difluoro-phenyl-acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of difluoro-phenyl-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in metabolic pathways, influencing biological processes.
類似化合物との比較
Difluoro-phenyl-acetaldehyde can be compared with other fluorinated aldehydes, such as trifluoro-phenyl-acetaldehyde and monofluoro-phenyl-acetaldehyde. The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its mono- and trifluorinated counterparts. These properties make this compound a valuable compound in the development of pharmaceuticals and materials.
Similar Compounds
- Trifluoro-phenyl-acetaldehyde
- Monofluoro-phenyl-acetaldehyde
- Difluoro-phenyl-methanol
- Difluoro-phenyl-acetic acid
特性
IUPAC Name |
2,2-difluoro-2-phenylacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNPYPZLMAGOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303529 | |
| Record name | α,α-Difluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-35-1 | |
| Record name | α,α-Difluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129660-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]isoxazole-3,5-diamine](/img/structure/B7963387.png)



![6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7963409.png)








